Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate
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Overview
Description
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is a compound that contains a benzyl group attached to a carbamate moiety, which is further linked to an aminoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate can be achieved through a multi-step process. One common method involves the reaction of benzyl chloroformate with 2-(2-aminoethylamino)ethanol under basic conditions to form the desired carbamate. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, primary amines from reduction, and various substituted benzyl derivatives from substitution reactions .
Scientific Research Applications
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-[2-(2-aminoethylamino)ethylamino]-2-oxoethyl]carbamate
- 2-(2-aminoethylamino)ethanol
- 4,5-Dinitroimidazole derivatives
Uniqueness
Benzyl2-(2-aminoethylamino)-2-oxoethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and carbamate groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H17N3O3 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
benzyl N-[2-(2-aminoethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c13-6-7-14-11(16)8-15-12(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,16)(H,15,17) |
InChI Key |
UBLGOXXLCAIIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCCN |
Origin of Product |
United States |
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